EGFR/ErbB-2/ErbB-4 Inhibitor

Catalog No.
S004542
CAS No.
881001-19-0
M.F
C17H11ClFN5O
M. Wt
355.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR/ErbB-2/ErbB-4 Inhibitor

CAS Number

881001-19-0

Product Name

EGFR/ErbB-2/ErbB-4 Inhibitor

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide

Molecular Formula

C17H11ClFN5O

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N

SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Synonyms

N-(4-[(-3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl-2-butynamide

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Description

Potent inhibitor of the ErbB receptor family (IC50 values are 0.3, 0.5 and 1.1 nM for ErbB1 (EGFR), ErbB4 and ErbB2 respectively). Inhibits EGF-induced erbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells (IC50 values are 2.5 and 24 nM respectively).

Understanding Cellular Signaling Pathways

EGFR/ErbB-2/ErbB-4 inhibitors are a class of small molecules designed to target a specific group of cell surface receptors known as ErbB family receptors. These receptors, particularly Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4, play a crucial role in regulating cell growth, proliferation, differentiation, and survival []. By inhibiting these receptors, researchers can study how these signaling pathways function in healthy and diseased cells. This knowledge is essential for understanding cancer development and progression, where these pathways are often dysregulated.

Investigating Cancer Therapeutics

A significant area of research for EGFR/ErbB-2/ErbB-4 inhibitors lies in their potential as cancer therapeutics. Many cancers exhibit overexpression or mutations in these ErbB family receptors, leading to uncontrolled cell growth. These inhibitors can block the signaling triggered by these receptors, thereby halting cancer cell proliferation and promoting cell death []. Researchers use EGFR/ErbB-2/ErbB-4 inhibitors in pre-clinical studies to evaluate their efficacy in different cancer models and identify potential drug candidates for further clinical development.

Unveiling Mechanisms of Resistance

Despite the promise of EGFR/ErbB-2/ErbB-4 inhibitors in cancer therapy, tumor cells can develop resistance to these drugs. Scientific research utilizes these inhibitors to investigate the mechanisms underlying resistance. By studying how cancer cells evade the effects of the inhibitors, researchers can develop strategies to overcome resistance and improve the effectiveness of these therapies [].

EGFR (Epidermal Growth Factor Receptor), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4) are all members of the Epidermal Growth Factor Receptor (EGFR) family, known for their role in cell growth, proliferation, differentiation, and survival. Overactivation of these receptors is implicated in various cancers []. EGFR/ErbB-2/ErbB-4 inhibitors are a class of drugs designed to block the activity of these receptors, potentially leading to the suppression of tumor growth.


Molecular Structure Analysis

There's no single, definitive structure for an EGFR/ErbB-2/ErbB-4 inhibitor. Different compounds can target these receptors, each with its unique structure. However, these inhibitors often share some common features, like functional groups that can interact with the binding sites of the receptors [].


Physical And Chemical Properties Analysis

Similar to the structure, physical and chemical properties will vary depending on the specific inhibitor. Data sheets from chemical suppliers may provide information on melting point, boiling point, solubility, and stability for specific compounds.

EGFR/ErbB-2/ErbB-4 inhibitors can work through various mechanisms. Some may bind directly to the EGFR/ErbB-2/ErbB-4 receptors, preventing their activation by growth factors. Others may target downstream signaling pathways initiated by these receptors, hindering cell proliferation [].

For instance, studies on Afatinib, an EGFR/ErbB-2 inhibitor, suggest it irreversibly binds to the EGFR receptor, blocking its activity and downstream signaling [].

XLogP3

3.6

UNII

ZN0X0Q76F1

Other CAS

881001-19-0

Wikipedia

EGFR/ErbB-2/ErbB-4 inhibitor

Dates

Modify: 2023-09-13
Ye et al. Cardiac glycosides are potent inhibitors of interferon-beta gene expression. Nature Chemical Biology, doi: 10.1038/nchembio.476, published online 14 November 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types